molecular formula C18H14N4O4 B11702978 3-Nitro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

3-Nitro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B11702978
M. Wt: 350.3 g/mol
InChI Key: OQSCFKFDTATYJJ-UHFFFAOYSA-N
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Description

3-Nitro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a nitro group on the benzoic acid moiety and an indole derivative linked through a hydrazide bond. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the following steps:

    Formation of 3-Nitro-benzoic Acid: This can be achieved through the nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid.

    Synthesis of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of 3-nitro-benzoic acid with the indole derivative in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the hydrazide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Derivatives: Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties and can be studied for its potential use in treating infections.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential as a drug candidate for various diseases.

    Diagnostics: It can be used in the development of diagnostic assays.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It can be studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-Nitro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazide bond can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-benzoic Acid Hydrazide: Lacks the indole moiety but has similar reactivity.

    Indole-3-carboxylic Acid Hydrazide: Lacks the nitro group but has similar biological activity.

    Benzohydrazide Derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

3-Nitro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to the presence of both the nitro group and the indole moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-3-nitrobenzamide

InChI

InChI=1S/C18H14N4O4/c1-2-10-21-15-9-4-3-8-14(15)16(18(21)24)19-20-17(23)12-6-5-7-13(11-12)22(25)26/h2-9,11,24H,1,10H2

InChI Key

OQSCFKFDTATYJJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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